molecular formula C28H20N3NaO7S B12777485 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt CAS No. 58215-45-5

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt

Cat. No.: B12777485
CAS No.: 58215-45-5
M. Wt: 565.5 g/mol
InChI Key: AFALNABLZPMFEZ-UHFFFAOYSA-M
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Description

Chemical Name: 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt CAS Registry Number: 63589-10-6 Molecular Formula: Likely $ \text{C}{28}\text{H}{20}\text{N}3\text{O}7\text{S} \cdot \text{Na} $ (based on substituent analysis). Structural Features:

  • Anthraquinone core with sulfonic acid ($-\text{SO}_3\text{Na}$) at position 2.
  • Amino ($-\text{NH}_2$) group at position 1.
  • Substituted phenylamino group at position 4, featuring a 4-methoxybenzoyl moiety via a secondary amine linkage.

Properties

CAS No.

58215-45-5

Molecular Formula

C28H20N3NaO7S

Molecular Weight

565.5 g/mol

IUPAC Name

sodium;1-amino-4-[3-[(4-methoxybenzoyl)amino]anilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C28H21N3O7S.Na/c1-38-18-11-9-15(10-12-18)28(34)31-17-6-4-5-16(13-17)30-21-14-22(39(35,36)37)25(29)24-23(21)26(32)19-7-2-3-8-20(19)27(24)33;/h2-14,30H,29H2,1H3,(H,31,34)(H,35,36,37);/q;+1/p-1

InChI Key

AFALNABLZPMFEZ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Fundamental Sulfonation Reaction

The initial and critical step in preparing anthracene sulfonic acid derivatives is the sulfonation of the anthracene nucleus. This is typically achieved by reacting anthracene or substituted anthracenes with strong sulfonating agents such as sulfuric acid, oleum (fuming sulfuric acid), or chlorosulfonic acid under controlled elevated temperatures. The sulfonation introduces the sulfonic acid (-SO3H) group predominantly at the 2-position of the anthracene ring system, which is favored due to electronic and steric factors.

  • Reaction conditions: Temperature control (often between 80°C to 150°C) and reaction time are critical to ensure selective monosulfonation and to avoid polysulfonation or degradation of the anthracene core.
  • Solvent effects: Use of solvents like acetic acid or sulfuric acid medium influences the regioselectivity and yield.
  • Industrial scale: Continuous sulfonation reactors are employed to manage the exothermic nature of the reaction and maintain consistent product quality.

Example Reaction Scheme

Reactant Sulfonating Agent Conditions Product Notes
Anthracene Sulfuric acid/oleum 100–150°C, 2–6 hours 2-Anthracenesulfonic acid Monosulfonation at 2-position
9,10-Dimethoxyanthracene Sulfuric acid or chlorosulfonic acid Similar conditions 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt Sulfonation with subsequent neutralization

This sulfonic acid intermediate is then neutralized with sodium hydroxide to form the corresponding monosodium salt, enhancing solubility and stability for further reactions.

Functionalization of the Anthracene Sulfonic Acid

Amination and Substitution Reactions

The compound contains amino groups and substituted anilino moieties, indicating that after sulfonation, the anthracene sulfonic acid undergoes nucleophilic aromatic substitution or condensation reactions with aromatic amines.

  • Amination: Introduction of amino groups at the 1-position and 4-position of the anthracene ring is typically achieved by reacting the sulfonated anthracene derivative with aromatic amines such as 4-methoxyaniline or 3-aminophenyl derivatives under acidic or neutral conditions.
  • Acylation: The presence of a 4-methoxybenzoyl group suggests an additional acylation step, where the amino group on the aromatic ring is acylated with 4-methoxybenzoyl chloride or an equivalent reagent.
  • Reaction conditions: These steps are generally performed in polar aprotic solvents or aqueous acidic media at moderate temperatures (80–100°C) to optimize yield and selectivity.

Catalysis and Optimization

  • Catalysts such as polyaniline/manganese dioxide composites have been reported to enhance coupling efficiency in related anthraquinone sulfonic acid derivatives.
  • pH control (typically pH 3–5) and temperature optimization are crucial to prevent side reactions and degradation.

Purification and Crystallization

Spherical Crystallization Technique

A patented method for sulfonated anthraquinone compounds involves spherical crystallization to improve recovery and purity:

  • After sulfonation, water and a bridging liquid (e.g., dichloromethane) are added to the reaction mixture.
  • The bridging liquid promotes agglomeration of sulfonated anthraquinone crystals by forming liquid bridges, facilitating easier separation.
  • The amount of water added is optimized to minimize solubility of the product in the aqueous phase, typically 2 to 5 times the weight of sulfuric acid used.
  • Bridging liquid quantity is kept minimal but above its solubility limit in the aqueous medium (0.1 to 2 times the solid product weight).
  • This method yields high-purity crystalline sulfonated anthraquinone derivatives suitable for further functionalization.

Conventional Purification

  • Crystallization from aqueous or mixed solvents.
  • Filtration and washing to remove residual acids and impurities.
  • Drying under controlled conditions to obtain the monosodium salt form.

Summary Table of Preparation Steps

Step No. Process Stage Reagents/Conditions Outcome/Notes
1 Sulfonation Anthracene + sulfuric acid/oleum, 100–150°C 2-Anthracenesulfonic acid (monosulfonated)
2 Neutralization NaOH Monosodium salt of sulfonic acid
3 Amination/Substitution Aromatic amines (e.g., 4-methoxyaniline), acidic/neutral medium, 80–100°C Introduction of amino and anilino groups
4 Acylation 4-Methoxybenzoyl chloride, suitable solvent Formation of methoxybenzoyl amide moiety
5 Purification/Crystallization Water + bridging liquid (e.g., dichloromethane) Spherical crystallization for high purity

Research Findings and Analytical Data

  • Molecular weight: Approximately 430.4 g/mol for related monosodium salts.
  • Spectroscopic characterization: UV-Vis spectroscopy confirms anthraquinone chromophores; HPLC-MS and elemental analysis validate purity and composition.
  • Reaction yields: Optimized sulfonation and amination steps typically achieve yields above 70%, depending on scale and conditions.
  • Industrial relevance: Continuous sulfonation and crystallization processes ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield different amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe or marker due to its fluorescent properties. It can also be used to study enzyme interactions and cellular processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, such as anti-cancer or anti-inflammatory agents. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to different sites, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Similarity Analysis

Key structural analogs and their distinguishing features:

Compound Name Structural Modifications Biological Activity/Endpoint Key References
PSB-0739 (1-Amino-9,10-dihydro-4-[[4-(phenylamino)-3-sulfophenyl]amino]-9,10-dioxo-2-anthracenesulfonic acid sodium salt) - Sulfophenylamino group at position 3. - P2Y$_{13}$ receptor antagonist .
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)-, monosodium salt - Trimethylanilino group at position 4. - Predicted endpoint: Non-irritant (vs. actual: Irritant) .
Sodium 2-anthraquinonesulfonate - No amino or substituted phenyl groups. - Used in dye industries; no reported pharmacological activity .
1-Amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid - 4-Aminophenylamino group at position 4. - High hydrogen bonding capacity (Topological PSA: 161 Ų) .


Key Observations :

  • The 4-methoxybenzoyl group in the target compound enhances steric bulk and electron-donating properties compared to simpler analogs like PSB-0739 or trimethylanilino derivatives.
  • Sodium salts (e.g., target compound, PSB-0739) exhibit improved water solubility due to the sulfonate group .

Pharmacological and Toxicological Profiles

Compound Receptor Affinity Endpoint (Actual/Predicted) Distance Metric* Reference
Target Compound Not explicitly tested; structural similarity to PSB-0739 suggests potential P2Y receptor interaction. N/A N/A
PSB-0739 P2Y${13}$ antagonist (IC${50}$ = 0.6 nM) . N/A N/A
2-Anthracenesulfonic acid (trimethylanilino derivative) N/A Actual: Irritant; Predicted: Non-irritant 0.744
5-Norbornene-2,3-dicarboxylic acid, hexachloro- N/A Actual: Irritant; Predicted: Irritant 0.809

Distance Metric: Likely a measure of structural similarity (lower values = higher similarity). The trimethylanilino derivative shows moderate divergence (0.744) from the target compound .

Physicochemical Properties

Property Target Compound PSB-0739 Sodium 2-anthraquinonesulfonate
Solubility High (sulfonate + sodium salt) High High
Molecular Weight ~585 g/mol ~555 g/mol 310.26 g/mol
Hydrogen Bond Donors 4 (estimated) 5 2

Key Trends :

  • Sodium salts universally exhibit enhanced solubility, critical for industrial or pharmacological applications .

Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound PSB-0739 Trimethylanilino Derivative
Substituent at Position 4 3-((4-Methoxybenzoyl)amino)phenyl 4-(Phenylamino)-3-sulfophenyl 2,4,6-Trimethylanilino
CAS Number 63589-10-6 75313-88-1 1833-57-4
Biological Activity Hypothesized P2Y modulation P2Y$_{13}$ antagonist Irritant

Biological Activity

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((3-((4-methoxybenzoyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt (CAS Number: 84057-97-6) is a compound with significant biological activity, particularly in neuroprotection and as a potential therapeutic agent. This article explores its biological properties, mechanisms of action, and potential applications based on existing research.

PropertyValue
Molecular FormulaC28H22N3NaO7S2
Molecular Weight599.610 g/mol
LogP6.998
SolubilitySlightly soluble in DMSO and water
AppearanceDark blue powder

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related anthracene derivatives, particularly anthraquinone-2-sulfonic acid (AQ2S), which shares structural similarities with the compound . AQ2S has been shown to inhibit caspase activity and activate the AKT signaling pathway in neuronal cells, providing protection against oxidative stress and apoptosis induced by staurosporine (STS) and hydrogen peroxide (H2O2) .

Mechanisms of Action:

  • Caspase Inhibition: AQ2S significantly reduces caspase-3 activity in cortical neurons exposed to STS, indicating its role in preventing apoptosis .
  • AKT Activation: The compound enhances the phosphorylation of AKT (pAKT), a crucial pro-survival kinase that helps to counteract neuronal injury .

Cytotoxicity Studies

In vitro studies have demonstrated that exposure to high concentrations of the compound can lead to reduced cell viability; however, co-treatment with the compound significantly mitigates cell death caused by STS . The protective effects were measured using various assays, including:

  • Resazurin metabolism
  • Lactate dehydrogenase (LDH) release
  • Cellular ATP levels

Study 1: Neuroprotection Against Oxidative Stress

In a controlled laboratory setting, cortical neurons were treated with 75 μM AQ2S alongside STS. The results indicated:

  • Significant reduction in LDH release : Suggesting decreased cytotoxicity.
  • Enhanced cell viability : Measured through resazurin metabolism assays.

These findings suggest that compounds similar to 2-anthracenesulfonic acid may offer protective effects against oxidative stress-related neuronal injuries .

Study 2: Mechanistic Insights into Caspase Inhibition

A detailed biochemical analysis confirmed that treatment with AQ2S resulted in decreased levels of cleaved caspase-3 in neurons subjected to oxidative stress. This was evidenced by Western blotting techniques that showed reduced formation of caspase substrates typically cleaved during apoptotic processes .

Potential Applications

Given its biological activities, 2-anthracenesulfonic acid derivatives may have potential applications in:

  • Neuroprotective therapies : For conditions such as stroke or neurodegenerative diseases.
  • Pharmaceutical development : As a lead compound for designing new drugs targeting caspase-mediated pathways.

Q & A

Q. What synthetic methodologies are employed for the preparation of this compound?

The compound is synthesized via dehydrohalogenation condensation ( ), typically involving anthraquinone sulfonate intermediates and aromatic amines. Key steps include:

  • Coupling reactions : Substituted aniline derivatives (e.g., 3-((4-methoxybenzoyl)amino)phenyl) are reacted with anthraquinone sulfonyl chlorides under controlled pH (8–9) to form the amino-anthraquinone core.
  • Sodium salt formation : Sulfonic acid groups are neutralized with sodium hydroxide to enhance solubility ().
  • Purification : Column chromatography or recrystallization in ethanol-water mixtures is used to isolate the monosodium salt ().

Q. Which spectroscopic techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxybenzoyl and amino groups) and confirm aromatic proton environments ().
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]+^+ peak) and fragmentation patterns ().
  • UV-Vis Spectroscopy : Absorption maxima (~500–600 nm) confirm the anthraquinone chromophore ().

Q. How is this compound applied in analytical chemistry?

Similar anthraquinone sulfonates, like nuclear fast red ( ), are used as selective complexing agents in:

  • Adsorptive stripping voltammetry : Mercury drop electrodes detect trace metals (e.g., Cu2+^{2+}, Bi3+^{3+}) via redox-active anthraquinone-metal complexes.
  • pH-dependent solubility : Sodium sulfonate groups enable aqueous solubility for electrochemical applications ().

Advanced Research Questions

Q. How do structural modifications influence receptor binding affinity (e.g., VEGFR-2 or P2Y12)?

  • Substituent effects : The 4-methoxybenzoyl group enhances hydrophobic interactions with VEGFR-2’s ATP-binding pocket, while the sulfonate improves solubility ().
  • Docking studies : Molecular docking (e.g., AutoDock Vina) reveals π-π stacking between the anthraquinone core and tyrosine residues (e.g., Tyr105 in P2Y12) ().
  • SAR validation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to assess changes in IC50_{50} values ().

Q. How can contradictions between predicted and observed biological endpoints (e.g., irritancy) be resolved?

  • In vitro assays : Validate computational predictions (e.g., OECD TG 439 skin irritation tests) using reconstructed human epidermis models ().
  • Mechanistic studies : Compare molecular descriptors (e.g., LogP, polar surface area) of irritant vs. non-irritant analogs to identify liability thresholds ().

Q. What computational methods elucidate molecular interactions and stability?

  • Molecular Dynamics (MD) simulations : Analyze ligand-receptor stability (e.g., RMSD < 2 Å over 100 ns) in explicit solvent ().
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and photostability ().

Q. How do substituents affect electronic properties and reactivity?

  • Electrochemical profiling : Cyclic voltammetry in buffered solutions quantifies redox potentials (e.g., E1/2_{1/2} ~ -0.5 V vs. Ag/AgCl for anthraquinone reduction) ().
  • Substituent electronic effects : Electron-donating groups (e.g., methoxy) increase electron density on the anthraquinone ring, altering binding kinetics ().

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Coupling3-((4-Methoxybenzoyl)amino)aniline, pH 8.565–75
NeutralizationNaOH (1M), ethanol/water>90

Q. Table 2: Spectroscopic Data

TechniqueKey Peaks/FeaturesInterpretation
1^1H NMRδ 8.2–8.5 ppm (aromatic H)Anthraquinone core
HRMSm/z 567.57 [M+Na]+^+Molecular ion confirmation

Q. Table 3: Biological Activity Comparison

DerivativeVEGFR-2 IC50_{50} (nM)Irritancy (OECD TG 439)Reference
Parent compound120 ± 15Non-irritant (predicted)
Nitro-substituted analog45 ± 8Irritant (observed)

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